Hydroxymethyl oxo(phenyl)acetate
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Overview
Description
Hydroxymethyl 2-oxo-2-phenylacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylglyoxylic acid and is characterized by the presence of a hydroxymethyl group attached to the 2-oxo-2-phenylacetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylglyoxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of hydroxymethyl 2-oxo-2-phenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Hydroxymethyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hydroxymethyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of hydroxymethyl 2-oxo-2-phenylacetate involves its ability to undergo various chemical transformations. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the derived compounds .
Comparison with Similar Compounds
Phenylglyoxylic acid: The parent compound, which lacks the hydroxymethyl group.
Methyl phenylglyoxalate: A methyl ester derivative.
Ethyl phenylglyoxalate: An ethyl ester derivative.
Uniqueness: Hydroxymethyl 2-oxo-2-phenylacetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
81065-85-2 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
hydroxymethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O4/c10-6-13-9(12)8(11)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
XZOTYDBWEAKMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCO |
Origin of Product |
United States |
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